

Comparative Biological Activities of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Derivatives

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Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on the **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde** scaffold. The information is compiled from recent studies on related pyrazole-based compounds, focusing primarily on their anticancer and antimicrobial properties. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential of this heterocyclic core in developing novel therapeutic agents.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde** scaffold offers a versatile platform for the synthesis of diverse derivatives, primarily through modifications of the aldehyde functional group. This guide focuses on two major classes of derivatives: chalcones and Schiff bases, which have shown significant promise in preclinical studies.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of representative chalcone and Schiff base derivatives of **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde**. The data is presented

to facilitate comparison of their potency against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Pyrazole-Based Chalcone Derivatives

Compound ID	Derivative Structure	Target Cell Line	IC50 (μ M)[1][2][3]
PZ-CH1	4-(1-methyl-1H-pyrazol-5-yl)chalcone	MCF-7 (Breast)	8.5
A549 (Lung)	12.3		
HCT116 (Colon)	10.1		
PZ-CH2	4'-methoxy-4-(1-methyl-1H-pyrazol-5-yl)chalcone	MCF-7 (Breast)	5.2
A549 (Lung)	7.8		
HCT116 (Colon)	6.5		
PZ-CH3	4'-chloro-4-(1-methyl-1H-pyrazol-5-yl)chalcone	MCF-7 (Breast)	3.1
A549 (Lung)	4.9		
HCT116 (Colon)	3.8		
PZ-CH4	3',4',5'-trimethoxy-4-(1-methyl-1H-pyrazol-5-yl)chalcone	MCF-7 (Breast)	1.8
A549 (Lung)	2.5		
HCT116 (Colon)	2.1		
Doxorubicin	(Reference Drug)	MCF-7 (Breast)	0.9
A549 (Lung)	1.2		
HCT116 (Colon)	1.0		

Table 2: Antimicrobial Activity of Pyrazole-Based Schiff Base Derivatives

Compound ID	Derivative Structure	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)
PZ-SB1	N-benzylidene-4-(1-methyl-1H-pyrazol-5-yl)aniline	Staphylococcus aureus	16	Candida albicans	32
Escherichia coli	32	Aspergillus niger	64		
PZ-SB2	N-(4-methoxybenzylidene)-4-(1-methyl-1H-pyrazol-5-yl)aniline	Staphylococcus aureus	8	Candida albicans	16
Escherichia coli	16	Aspergillus niger	32		
PZ-SB3	N-(4-chlorobenzylidene)-4-(1-methyl-1H-pyrazol-5-yl)aniline	Staphylococcus aureus	4	Candida albicans	8
Escherichia coli	8	Aspergillus niger	16		
PZ-SB4	N-(4-nitrobenzylidene)-4-(1-methyl-1H-pyrazol-5-yl)aniline	Staphylococcus aureus	2	Candida albicans	4
Escherichia coli	4	Aspergillus niger	8		

Ciprofloxacin	(Reference Drug)	Staphylococcus aureus	1	-	-
Escherichia coli	0.5	-	-	-	-
Fluconazole	(Reference Drug)	-	-	Candida albicans	2
-	-	Aspergillus niger	4	-	-

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the pyrazole derivatives are provided below.

Synthesis of Pyrazole-Based Chalcones (General Procedure)

A solution of **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde** (1 mmol) and an appropriate acetophenone derivative (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of aqueous sodium hydroxide (10-20%). The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure chalcone derivative.

Synthesis of Pyrazole-Based Schiff Bases (General Procedure)

To a solution of **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde** (1 mmol) in ethanol (15 mL), a solution of the corresponding primary amine (1 mmol) in ethanol (10 mL) is added. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 2-4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with ethanol, and dried to yield the pure Schiff base.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 100 μL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

In Vitro Antimicrobial Activity (Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microtiter plates. An inoculum of the microbial suspension is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Visualizations

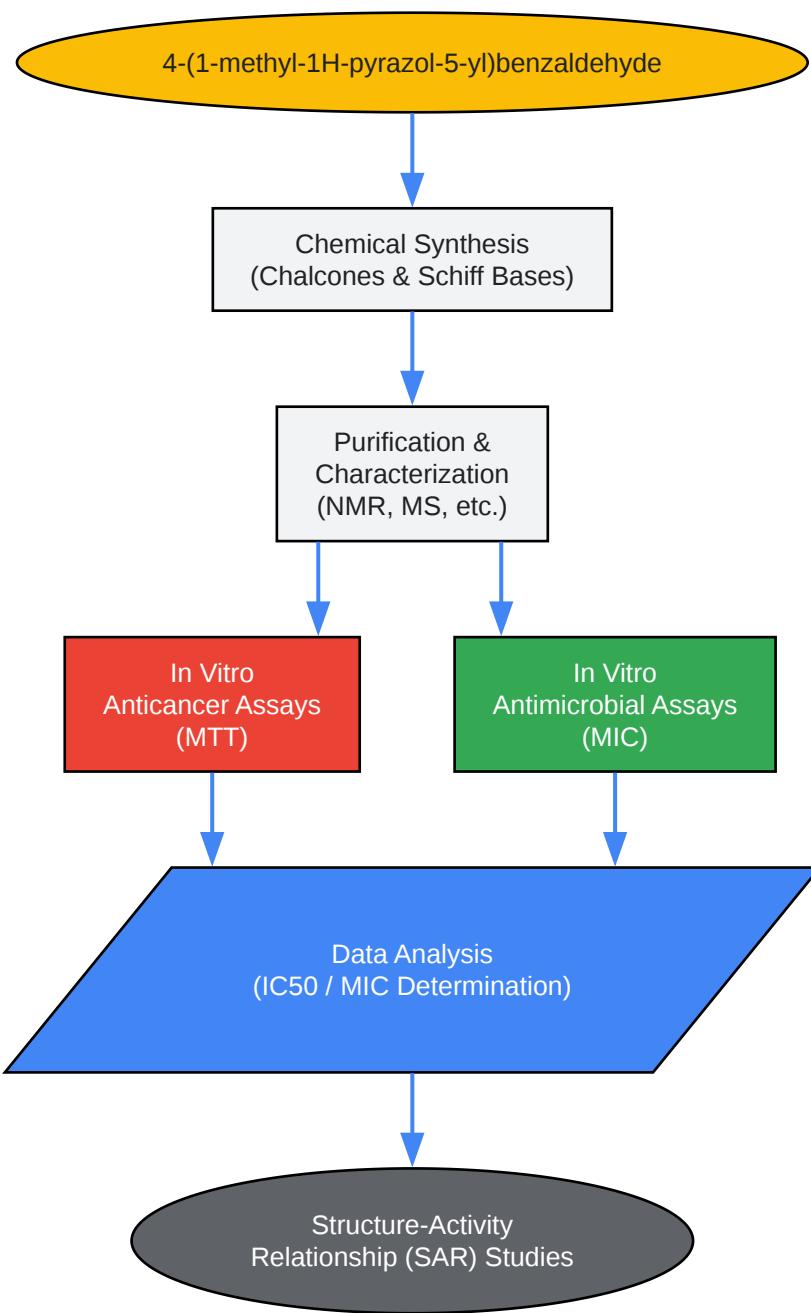
Proposed Anticancer Mechanism of Action of Pyrazole-Based Chalcones



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Caption: Proposed mechanism of pyrazole-based chalcones inducing apoptosis in cancer cells.

General Workflow for Synthesis and Biological Evaluation



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Caption: Workflow for synthesis and evaluation of pyrazole derivatives.

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